N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzodioxin structure. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the trifluoromethyl group and the acetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodioxin derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.
Medicine: Research is ongoing to determine its efficacy in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, modulating biochemical pathways critical to disease progression. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A related compound with similar structural features but lacking the trifluoromethyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another related compound used in antibacterial research.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock new possibilities in both theoretical and practical applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4/c17-16(18,19)13-2-1-3-15(21-13)25-9-14(22)20-10-4-5-11-12(8-10)24-7-6-23-11/h1-5,8H,6-7,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEKROHAJKOYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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